molecular formula C25H23NO3 B12559308 N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide CAS No. 144841-62-3

N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide

Cat. No.: B12559308
CAS No.: 144841-62-3
M. Wt: 385.5 g/mol
InChI Key: CPJNWXSLBOCTJG-UHFFFAOYSA-N
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Description

N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide is a complex organic compound with a unique structure that includes a phenyl group, a dioxo group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 1,5-diphenylpentane-3,5-dione with 4-aminophenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroxyl derivatives.

Scientific Research Applications

N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide
  • 3-Acetylaminophthalic Anhydride
  • 1,3-Dioxo-2-isoindolineaceticacid

Comparison: N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide is unique due to its specific structure, which includes both a dioxo group and a phenylacetamide group. This combination of functional groups provides distinct chemical and biological properties compared to similar compounds, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

144841-62-3

Molecular Formula

C25H23NO3

Molecular Weight

385.5 g/mol

IUPAC Name

N-[4-(1,5-dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide

InChI

InChI=1S/C25H23NO3/c1-18(27)26-23-14-12-19(13-15-23)22(16-24(28)20-8-4-2-5-9-20)17-25(29)21-10-6-3-7-11-21/h2-15,22H,16-17H2,1H3,(H,26,27)

InChI Key

CPJNWXSLBOCTJG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3

Origin of Product

United States

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